molecular formula C39H64N6O16 B13864103 (11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid

(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid

Cat. No.: B13864103
M. Wt: 873.0 g/mol
InChI Key: DPIITIJTPNHWEQ-UWDVWBIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid is a complex organic compound with a unique structure that includes multiple carboxybutanamido groups and tetraazahexacosane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The process typically starts with the preparation of the carboxybutanamido groups, followed by their attachment to the tetraazahexacosane backbone through amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially enhancing its stability and solubility.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more stable, reduced forms of the compound. Substitution reactions can lead to a wide range of new derivatives with different functional groups.

Scientific Research Applications

(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of (11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid stands out due to its unique combination of carboxybutanamido groups and tetraazahexacosane backbone, which confer specific chemical and biological properties

Properties

Molecular Formula

C39H64N6O16

Molecular Weight

873.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[2,6-bis(4-carboxybutanoylamino)hexanoylamino]-6-(4-carboxybutanoylamino)hexanoyl]amino]-7-(4-carboxybutanoylamino)heptanoic acid

InChI

InChI=1S/C39H64N6O16/c46-29(15-8-19-33(50)51)40-23-5-1-2-14-28(39(60)61)45-38(59)27(13-4-7-25-42-31(48)17-10-21-35(54)55)44-37(58)26(43-32(49)18-11-22-36(56)57)12-3-6-24-41-30(47)16-9-20-34(52)53/h26-28H,1-25H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,44,58)(H,45,59)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,60,61)/t26?,27-,28-/m0/s1

InChI Key

DPIITIJTPNHWEQ-UWDVWBIHSA-N

Isomeric SMILES

C(CC[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCNC(=O)CCCC(=O)O

Canonical SMILES

C(CCC(C(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCNC(=O)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.